molecular formula C23H22F3N3O2 B3014357 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877633-35-7

3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B3014357
CAS No.: 877633-35-7
M. Wt: 429.443
InChI Key: FFBNHBKMPQIDRU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates several pharmacologically relevant motifs, including a benzamide core, a piperazine ring, and heteroaromatic furan and fluorinated phenyl groups. These structural elements are commonly found in compounds investigated for their interactions with the central nervous system . The presence of the piperazine and fluorophenyl groups suggests potential for targeting neuroreceptors, such as those for serotonin and dopamine, making it a valuable chemical tool for neuroscientific research . The specific role of the 3,4-difluorobenzamide moiety can be inferred from research on similar compounds, where such groups have been utilized in the development of potent antitrypanosomal agents, indicating its potential application in infectious disease research . The integration of fluorine atoms is a strategic design in modern medicinal chemistry, often employed to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This product is intended for research applications such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore new therapeutic avenues. It is supplied as a solid and should be stored under inert conditions at -20°C. Researchers are advised to conduct all necessary experiments to fully characterize the compound for their specific applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-17-8-7-16(14-19(17)26)23(30)27-15-21(22-6-3-13-31-22)29-11-9-28(10-12-29)20-5-2-1-4-18(20)25/h1-8,13-14,21H,9-12,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNHBKMPQIDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(2-fluorophenyl)piperazine.

    Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the furan-substituted piperazine.

    Formation of the Benzamide: The final step involves the acylation of the furan-substituted piperazine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine, such as this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds with piperazine moieties have been linked to the inhibition of the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation .

Neuropharmacology

The piperazine structure is known for its interaction with various neurotransmitter receptors, making this compound a candidate for neuropharmacological studies. Preliminary studies suggest potential efficacy in treating anxiety and depression by modulating serotonergic and dopaminergic pathways .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound against various bacterial strains. The incorporation of fluorine atoms is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide may also offer therapeutic benefits in inflammatory diseases.

Polymer Chemistry

The unique structure of this compound allows it to be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of fluorinated polymers has shown that incorporating such compounds can lead to materials with improved resistance to solvents and higher thermal degradation temperatures .

Case Studies

StudyFocusFindings
Zhang et al., 2013Anticancer ActivityDemonstrated significant inhibition of tumor cell lines using piperazine derivatives similar to this compound.
Xu et al., 2019NeuropharmacologyFound that compounds with similar structures modulate serotonin receptors effectively, suggesting potential antidepressant effects.
Lee et al., 2020Antimicrobial PropertiesReported enhanced antibacterial activity against resistant strains when fluorinated piperazine derivatives were used in formulations.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the fluorinated aromatic rings may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 877632-03-6)

  • Structural Differences :
    • The benzamide group is substituted with 4-methoxy instead of 3,4-difluoro .
    • Molecular formula: C₂₄H₂₆FN₃O₃ (MW: 423.5) vs. C₂₃H₂₂F₂N₃O₂ (MW: 422.4 for the target compound) .
  • No physical data (e.g., melting point, solubility) are available for direct comparison.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Differences :
    • Contains a chromen-4-one and pyrazolopyrimidine core instead of benzamide.
    • Piperazine is absent; instead, a sulfonamide group is present .
  • Implications: The chromenone system may confer distinct photophysical properties, while the sulfonamide group enhances hydrogen-bonding capacity.

Quinoline-4-Carbonyl Piperazine Derivatives (D6–D12)

  • Structural Differences: Replace benzamide with quinoline-4-carbonyl linked to piperazine (e.g., D10: 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) .
  • Implications: Quinoline's planar structure may improve π-π stacking interactions but reduce solubility compared to benzamide.

2,4-Difluoro-N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride (CAS 1189425-72-6)

  • Structural Differences :
    • Substitutes furan with a sulfonyl group and adds a hydrochloride salt .

Key Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzamide 3,4-Difluoro, 2-fluorophenylpiperazine, furan C₂₃H₂₂F₂N₃O₂ 422.4 High lipophilicity, fluorinated
CAS 877632-03-6 Benzamide 4-Methoxy, 4-fluorophenylpiperazine, furan C₂₄H₂₆FN₃O₃ 423.5 Electron-rich benzamide
D10 (Quinoline Derivative) Quinoline-4-carbonyl 2-Fluorophenyl, piperazine C₂₇H₂₁F₂N₃O₃ 485.5 Planar quinoline core
CAS 1189425-72-6 Benzamide 2,4-Difluoro, sulfonylpiperazine C₂₀H₂₁F₂N₃O₃S 437.5 Sulfonyl group, hydrochloride salt

Research Findings and Implications

  • Fluorine Effects : Fluorine substitutions (3,4-difluoro in the target compound) improve metabolic stability and membrane permeability by reducing electron density and increasing resistance to oxidative metabolism .
  • Piperazine Role : Piperazine derivatives, such as those in the target compound and CAS 877632-03-6, are common in CNS-targeting drugs due to their ability to modulate neurotransmitter receptors .
  • Heterocyclic Moieties : The furan group in the target compound may offer better metabolic stability compared to thiophene or pyrrole, as furan is less prone to oxidative ring opening .

Biological Activity

3,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide, with the CAS number 877633-35-7, is a synthetic compound characterized by its complex structure that includes a piperazine moiety, fluorinated aromatic rings, and a furan ring. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C23_{23}H22_{22}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 429.4 g/mol
  • IUPAC Name : 3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent research has indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundIC50_{50} (μM)Target Cell LineReference
Compound A0.65MCF-7 (Breast cancer)
Compound B1.47A549 (Lung cancer)
3,4-Difluoro-N-(...)TBDTBDCurrent Study

These results suggest that the compound may possess similar or enhanced activity compared to known anticancer agents.

The mechanism through which 3,4-difluoro-N-(...) exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, compounds with similar structures have shown to induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Case Studies

  • Study on Piperazine Derivatives : A series of piperazine-based derivatives were synthesized and evaluated for their anticancer properties. Among them, certain derivatives demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines . The structural features that contributed to their potency included electron-donating groups which enhanced activity.
  • Furan Ring Contributions : The presence of the furan ring has been linked to increased biological activity in several studies. For instance, derivatives incorporating furan moieties showed improved interactions with target proteins involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide?

The compound can be synthesized via condensation reactions between the benzoyl chloride derivative and the piperazine-ethyl-furan precursor. Key steps include:

  • Acylation : React 3,4-difluorobenzoyl chloride with the amine group of the piperazine-ethyl-furan intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or chloroform to isolate the pure product.
  • Characterization : Validate the structure via 1H^1H and 13C^{13}C NMR, comparing chemical shifts to related piperazine-containing benzamides (e.g., δ ~7.0–8.5 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperazine and ethyl groups) .

Q. How can researchers confirm the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–F ~1.34 Å, C=O ~1.22 Å) and dihedral angles between the benzamide and piperazine moieties to confirm stereochemistry .
  • FT-IR spectroscopy : Identify characteristic bands for amide C=O (~1640–1680 cm1^{-1}) and aromatic C–F (~1200–1250 cm1 ^{-1}) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of the furan or piperazine groups) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Solubility : The compound is likely sparingly soluble in water due to hydrophobic moieties (piperazine, furan). Use polar aprotic solvents (DMSO, DMF) for in vitro assays.
  • Stability : Monitor hydrolytic degradation under acidic/basic conditions via HPLC. Piperazine rings are prone to protonation; store at −20°C in inert atmospheres .
  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability for biological studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for piperazine-amide bond formation .
  • Machine learning : Train models on datasets of similar fluorinated benzamides to predict optimal reaction conditions (e.g., temperature, catalyst) and reduce trial-and-error experimentation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 2,3-dichlorophenyl in the piperazine ring) and compare bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with target receptors (e.g., serotonin or dopamine receptors common to piperazine derivatives) .

Q. How should researchers address contradictory data in structural or functional studies?

  • Crystallographic disorder : If X-ray data shows multiple conformations (e.g., disordered piperazine or furan groups), refine the model using occupancy parameters and validate with 1H^1H-1H^1H NOESY NMR to assess spatial proximity .
  • Bioassay variability : Replicate in vitro assays (e.g., receptor binding) under controlled conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to distinguish experimental noise from true activity .

Q. What advanced techniques improve reaction yield and selectivity?

  • Flow chemistry : Enhance mixing and heat transfer for exothermic acylation steps, reducing side products .
  • Catalytic systems : Screen Pd- or Cu-based catalysts for cross-coupling steps involving the furan ring .

Q. How is biological activity assessed methodologically for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to controls like doxorubicin .
  • Enzyme inhibition : Evaluate kinase or phosphatase inhibition (e.g., via fluorescence-based assays) to identify therapeutic targets .

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